molecular formula C8H12N2O2 B1470418 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 1782916-35-1

2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B1470418
CAS No.: 1782916-35-1
M. Wt: 168.19 g/mol
InChI Key: DZFAIFLAXSXKDA-UHFFFAOYSA-N
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Description

2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is an organic compound that has garnered significant attention in the scientific community.

Biochemical Analysis

Biochemical Properties

2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests its potential interaction with kinases, enzymes that play a crucial role in cell signaling pathways . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, enhancing its binding affinity and specificity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with DNA and RNA can result in changes in gene expression, impacting cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its kinase inhibitory activity is achieved through competitive inhibition, where the compound competes with ATP for binding to the kinase’s active site . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as kinase inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s kinase inhibitory activity can influence metabolic pathways by modulating the activity of kinases involved in metabolic regulation . Additionally, the compound’s interaction with other enzymes can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nuclear proteins can direct it to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the thermolysis of N-substituted aziridines with maleimides. For instance, aziridine reacts with N-phenylmaleimide under specific conditions to yield the desired compound . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable procedures similar to laboratory methods, with optimizations for yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share structural similarities and are synthesized through related methods.

    Octahydropyrrolo[3,4-c]pyrroles: These compounds have similar core structures but may differ in substituents and functional groups.

Uniqueness: 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific ethyl substitution and cyclic urea structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-ethyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-10-7(11)5-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFAIFLAXSXKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CNCC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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